2-Heptylundecanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

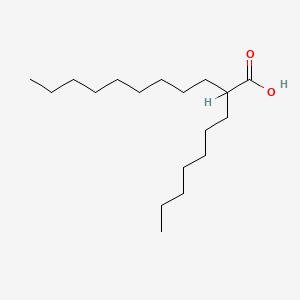

Structure

3D Structure

Properties

IUPAC Name |

2-heptylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZIMEJTDZWVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014388 | |

| Record name | Isostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22890-21-7 | |

| Record name | 2-Heptylundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYLUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Heptylundecanoic Acid

Foreword: Navigating the Nuances of Branched-Chain Fatty Acids

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the physicochemical properties of 2-Heptylundecanoic Acid. It is crucial to understand from the outset that while this compound is a specific, defined chemical entity, the broader term often encountered in commercial and industrial contexts, "isostearic acid," typically refers to a complex mixture of various branched-chain C18 saturated fatty acids.[1] This guide will focus on the known and predicted properties of the 2-heptylundecanoic isomer while also providing context from data on commercial isostearic acid, thereby offering a comprehensive and practical understanding for research and development. The unique branched structure of these fatty acids imparts properties that are significantly different from their linear counterparts, such as stearic acid, making them valuable in a range of applications from cosmetics to lubricants.[2]

Chemical Identity and Molecular Structure

This compound is a saturated fatty acid with a total of 18 carbon atoms. Its structure is characterized by a heptyl (C7) group attached to the second carbon (the alpha-carbon) of an undecanoic acid (C11) backbone. This branching significantly influences its physical and chemical behavior.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 22890-21-7 | [3][4] |

| Molecular Formula | C₁₈H₃₆O₂ | [3][5] |

| Molecular Weight | 284.48 g/mol | [5][6] |

| Synonyms | Isostearic acid, α-Heptylundecanoic acid | [3][5] |

Molecular Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

The branching at the α-carbon disrupts the crystal lattice packing that is characteristic of linear saturated fatty acids, leading to a lower melting point and altered solubility.[1]

Summary of Physicochemical Properties:

| Property | Value | Notes and References |

| Appearance | Colorless to pale yellow liquid or solid | Dependent on purity and temperature.[5] Commercial isostearic acid is often a liquid at room temperature. |

| Melting Point | Data for the pure compound is not readily available. Commercial isostearic acid mixtures have melting points ranging from 52-55°C to 69.3°C. | The wide range is due to varying isomer compositions.[2][7] The branched structure generally results in a lower melting point compared to stearic acid (69.3 °C).[1][8] |

| Boiling Point | 183 °C at 5 mmHg | [6] |

| Density | 0.88 g/cm³ | [6] |

| Solubility | - Water: Very low, estimated at 0.007116 mg/L at 25 °C.[9] - Organic Solvents: Soluble in many oils and organic solvents. The sodium salt of isostearic acid has a water solubility of approximately 15 wt%, which is significantly higher than that of sodium stearate (~1 wt%).[10] | |

| pKa | Experimental data for the pure compound is not available. The estimated pKa for the related stearic acid is 4.75. | The acidity is expected to be similar to other long-chain carboxylic acids.[8] |

| XLogP3 | 7.5 | A computed value indicating high lipophilicity.[3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

Spectroscopic Data for Structural Elucidation

While specific, experimentally-derived spectra for pure this compound are not widely published, the following represents the expected spectral characteristics based on its structure and data from analogous fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl protons of both the main chain and the heptyl branch. A complex multiplet would be observed for the methine proton at the C2 position. The methylene protons along both chains will present as a broad multiplet. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the carboxylic acid appearing significantly downfield. The methine carbon at the C2 position will also be a key indicator of the branching point. The remaining methylene and methyl carbons will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for a carboxylic acid:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group around 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.

-

C-O stretching and O-H bending bands in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), this compound will likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be expected to show characteristic losses of water (M-18) and the carboxylic acid group (M-45). Fragmentation along the alkyl chains, particularly at the branching point, would also provide structural information.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a long-chain fatty acid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture, such as ethanol/water, due to its low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa Determination.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).

Methodology:

-

Derivatization (Esterification): The this compound is converted to its methyl ester using a reagent such as BF₃-methanol or by acid-catalyzed esterification with methanol.

-

GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information for identification.

Caption: Workflow for GC-MS Analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of any vapors, which may be generated at elevated temperatures. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Significance

The unique properties of this compound and related isostearic acids make them valuable in various fields:

-

Cosmetics and Personal Care: Due to their liquid nature at or near room temperature, excellent stability, and emollient properties, they are used in a wide range of products, including creams, lotions, and color cosmetics.[2]

-

Lubricants: Their thermal stability and lubricity make them suitable for use in industrial lubricants and greases.[2][5]

-

Drug Development: As with other fatty acids, they can be investigated as excipients, penetration enhancers, or as part of lipid-based drug delivery systems. Their branched structure may offer advantages in terms of formulation stability and solubility of active pharmaceutical ingredients.

Conclusion

This compound, a specific isomer of C18 isostearic acid, possesses a unique set of physicochemical properties driven by its branched-chain structure. While a comprehensive experimental dataset for the pure compound is not widely available, by understanding its molecular architecture and leveraging data from related commercial mixtures, researchers can effectively anticipate its behavior and harness its properties for a variety of scientific and industrial applications. The methodologies outlined in this guide provide a robust framework for the precise characterization of this and other branched-chain fatty acids.

References

-

DSpace. (n.d.). 3 Isostearic Acid: A Unique Fatty Acid with Great Potential. Retrieved from [Link]

-

ResearchGate. (2021, January). Synthesis and physical properties of isostearic acids and their esters. Retrieved from [Link]

-

Shandong BlueSun Chemicals. (2023, August 11). Isostearic Acid - The Unique Branched Fatty Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOSTEARIC ACID. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isostearic acid. Retrieved from [Link]

-

PubChem. (n.d.). Stearic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-n-Heptylundecanoic acid | 22890-21-7. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isostearic Acid Manufacturers | Product parameter introduction [bluesun-chem.com]

- 3. This compound | C18H36O2 | CID 14513632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 22890-21-7: IsostearicacidHeptylundecanoic acid); 95% [cymitquimica.com]

- 6. 2-n-Heptylundecanoic acid | 22890-21-7 - BuyersGuideChem [buyersguidechem.com]

- 7. specialchem.com [specialchem.com]

- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isostearic acid [thegoodscentscompany.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

Introduction: The Unique Profile of 2-Heptylundecanoic Acid

An In-depth Technical Guide to the Synthesis and Purification of 2-Heptylundecanoic Acid

This compound (CAS No. 22890-21-7), a type of isostearic acid, is an 18-carbon saturated fatty acid distinguished by its branched structure.[1][2][3] Unlike its linear isomer, stearic acid, which is a waxy solid at room temperature, the methyl branch at the alpha position in this compound disrupts crystalline packing, rendering it a liquid with a significantly lower melting point and unique rheological properties.[4][5] This characteristic makes it a highly valuable molecule in a variety of advanced applications, from high-performance lubricants and plastic additives to emollients in cosmetics and formulation excipients in drug delivery systems.[3][4]

This guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, grounded in established chemical principles. The protocols described herein are designed to be self-validating, offering researchers and development professionals a robust framework for producing this versatile branched-chain fatty acid with high purity and yield.

Part 1: Core Synthesis Methodologies

The synthesis of a specifically branched carboxylic acid like this compound requires precise control over C-C bond formation. Two primary, well-established synthetic strategies are the Malonic Ester Synthesis and the Guerbet reaction followed by oxidation.

Malonic Ester Synthesis: A Classic Approach to Substituted Acetic Acids

The malonic ester synthesis is a powerful and versatile method for preparing carboxylic acids with specific alkyl substitutions on the alpha-carbon.[6] The strategy leverages the enhanced acidity of the α-hydrogens of a malonic diester, which are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a moderately strong base.[7]

Causality of Experimental Choices: The synthesis proceeds through a sequence of deprotonation and alkylation. A base such as sodium ethoxide is typically used to generate the enolate nucleophile.[6][8] This is followed by sequential nucleophilic substitution (SN2) reactions with two different alkyl halides. To synthesize this compound, a heptyl halide and a nonyl halide are required. The final steps involve hydrolysis of the diester to a dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the desired product.[9][8] A potential drawback is the formation of dialkylated byproducts, which necessitates careful control of reaction stoichiometry.[10]

Diagram of Malonic Ester Synthesis Pathway

Caption: Malonic ester synthesis route to this compound.

Experimental Protocol: Malonic Ester Synthesis

-

Step 1: First Alkylation (Heptylation)

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide (NaOEt).

-

Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise.

-

Add 1-bromoheptane (1.0 eq) dropwise and reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to obtain the crude monoalkylated ester.

-

-

Step 2: Second Alkylation (Nonylation)

-

Prepare a fresh solution of NaOEt (1.0 eq) in absolute ethanol in a separate flask as described above.

-

Add the monoalkylated ester from Step 1 dropwise to the ethoxide solution.

-

Add 1-bromononane (1.0 eq) and reflux for 6-8 hours.

-

Work up the reaction as in Step 1 to yield the crude diethyl 2-heptyl-2-nonylmalonate.

-

-

Step 3: Hydrolysis and Decarboxylation

-

To the crude dialkylated ester, add an excess of aqueous HCl (e.g., 6M) and heat the mixture to reflux.

-

Maintain reflux for 12-18 hours to ensure complete hydrolysis of both ester groups and subsequent decarboxylation.

-

Cool the reaction mixture. The product, this compound, will likely separate as an oily layer.

-

Extract the product with diethyl ether or a similar organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

The Guerbet Reaction: An Atom-Economical Alternative

The Guerbet reaction is an alcohol dimerization process that produces branched, higher-molecular-weight alcohols.[5][11] It is a robust, atom-economical reaction that proceeds at high temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[12][13] To produce this compound, the corresponding Guerbet alcohol, 2-heptylundecan-1-ol, is first synthesized from 1-nonanol and then oxidized.

Causality of Experimental Choices: The reaction mechanism is a cascade of four distinct steps: (1) The primary alcohol is dehydrogenated to an aldehyde. (2) Two aldehyde molecules undergo an aldol condensation to form a β-hydroxy aldehyde. (3) This intermediate is rapidly dehydrated to an α,β-unsaturated aldehyde. (4) Finally, the unsaturated aldehyde is hydrogenated to the saturated branched alcohol.[5] An alkaline catalyst (e.g., KOH) is essential for the condensation step, while a transition metal component (e.g., copper or palladium) facilitates the hydrogenation/dehydrogenation steps.[11]

Diagram of the Guerbet Reaction Pathway & Subsequent Oxidation

Caption: Guerbet reaction of 1-nonanol followed by oxidation.

Experimental Protocol: Guerbet Synthesis and Oxidation

-

Step 1: Synthesis of 2-Heptylundecan-1-ol

-

Charge a high-pressure autoclave reactor with 1-nonanol, a catalytic amount of potassium hydroxide (KOH, ~5 mol%), and a hydrogenation catalyst (e.g., copper chromite).

-

Seal the reactor, purge with an inert gas, and then pressurize with hydrogen.

-

Heat the mixture to 200-250°C. The reaction generates water, which should be vented periodically to drive the equilibrium forward.

-

Maintain the reaction for 8-12 hours. Monitor the reaction progress by GC analysis of aliquots.

-

After completion, cool the reactor, depressurize, and filter to remove the catalyst. The crude product can be purified by vacuum distillation.

-

-

Step 2: Oxidation to this compound

-

Dissolve the purified 2-heptylundecan-1-ol in acetone in a flask cooled in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring. Maintain the temperature below 20°C.

-

The reaction is exothermic and is indicated by a color change from orange/red to green.

-

After the addition is complete, stir for an additional 2 hours at room temperature.

-

Quench the reaction by adding isopropanol until the green color persists.

-

Partition the mixture between water and diethyl ether. Separate the organic layer, wash successively with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.

-

| Parameter | Malonic Ester Synthesis | Guerbet Reaction & Oxidation |

| Starting Materials | Diethyl malonate, alkyl halides | Primary alcohol (e.g., 1-nonanol) |

| Key Reagents | Strong base (NaOEt), acid | Base (KOH), hydrogenation catalyst |

| Reaction Conditions | Moderate reflux temperatures | High temperature (200-250°C), high pressure |

| Atom Economy | Lower (loss of CO₂ and ester groups) | Higher (primary byproduct is water) |

| Scalability | Good for lab scale; less ideal for industrial | Excellent for industrial scale |

| Key Challenges | Potential for side reactions (dialkylation) | Requires specialized high-pressure equipment |

Part 2: High-Fidelity Purification Strategies

The purity of this compound is paramount for its end-use, especially in pharmaceutical and cosmetic applications. A multi-step purification workflow is often necessary to remove unreacted starting materials, catalysts, and reaction byproducts.

Diagram of a Multi-Step Purification Workflow

Caption: A logical workflow for the purification of this compound.

Foundational Purification: Acid-Base Extraction

This is a fundamental and highly effective first step for purifying any carboxylic acid.[14][15] It exploits the acidic nature of the target compound to separate it from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The this compound will convert to its sodium salt and move into the aqueous phase. Repeat the extraction 2-3 times.

-

Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) until the pH is ~2. The this compound will precipitate out as an oil or solid.

-

Extract the purified acid back into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified acid.

Bulk Purification: Fractional Vacuum Distillation

For industrial quantities and to remove impurities with different boiling points, fractional distillation under reduced pressure is the method of choice.[16][17] Operating under a vacuum lowers the boiling point, preventing thermal degradation of the fatty acid.[17][18] this compound has a reported boiling point of 183°C at 5 mmHg.[19]

Experimental Protocol: Vacuum Distillation

-

Set up a fractional distillation apparatus equipped for vacuum operation, including a Vigreux or packed column, a vacuum-jacketed condenser, and a cow-type fraction collector.

-

Charge the distillation flask with the acid from the previous step and a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure in the system to the desired level (e.g., 2-10 mbar) using a vacuum pump protected by a cold trap.[17]

-

Gradually heat the distillation flask using a heating mantle.

-

Collect and discard any initial low-boiling fractions (forerun).

-

Carefully collect the main fraction boiling at the expected temperature for the given pressure.

-

Stop the distillation before all the material has vaporized to prevent the concentration of high-boiling impurities in the final product.

High-Purity Refinement: Crystallization & Chromatography

For applications demanding the highest purity, crystallization and chromatography are employed.

-

Low-Temperature Crystallization: This technique exploits differences in solubility and melting points. The branched nature of this compound means it will remain in solution at lower temperatures than its linear counterparts.[20] The sample is dissolved in a suitable solvent (e.g., acetone or hexane) at a warm temperature and then slowly cooled to induce crystallization of less soluble impurities, which can then be removed by filtration.[20][21]

-

Chromatographic Methods: For analytical and preparative scale purification, High-Performance Liquid Chromatography (HPLC) is invaluable. Reverse-phase HPLC using a C18 column is effective for separating fatty acids based on their hydrophobicity.[22][23]

Experimental Protocol: Preparative Reverse-Phase HPLC

-

System: A preparative HPLC system with a suitable high-loading capacity C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to keep the carboxylic acid protonated.[22]

-

Procedure:

-

Dissolve the partially purified acid in a small volume of the mobile phase.

-

Inject the sample onto the column.

-

Run a shallow gradient elution program to separate the target compound from closely related impurities.

-

Monitor the eluent with a suitable detector (e.g., UV at ~205 nm or an evaporative light scattering detector).

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

-

| Technique | Primary Purpose | Purity Achieved | Scalability |

| Acid-Base Extraction | Removal of neutral/basic impurities | Good (85-95%) | Excellent |

| Vacuum Distillation | Bulk purification, color/odor removal | Very Good (95-98%) | Excellent |

| Crystallization | Removal of isomeric/saturated impurities | High (98-99.5%) | Good |

| Preparative HPLC | Final polishing for ultra-purity | Excellent (>99.5%) | Low to Medium |

Conclusion

The synthesis and purification of this compound can be achieved through multiple robust pathways. The choice between Malonic Ester Synthesis and a Guerbet-based approach depends largely on the desired scale of production, available equipment, and economic considerations. For purification, a strategic, multi-step approach beginning with acid-base extraction, followed by vacuum distillation, and culminating in crystallization or chromatography for the highest purity grades, provides a reliable workflow for obtaining material suitable for even the most demanding research and commercial applications.

References

-

FA purification | Cyberlipid . (n.d.). Retrieved January 21, 2026, from [Link]

-

How can I purify fatty acids by column chromatography? . (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

- Dieuaide-Noubhani, M., Novikov, D., et al. (1991). Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase. The Journal of Biological Chemistry, 266(36), 24694-24702.

- Hagaman, J. R., & Cronan, J. E. (1986). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research, 27(11), 1262-1269.

- Sultana, T., & Johnson, M. E. (2014). Chromatographic Separation of Fatty Acyls. Frontiers in Chemistry, 2, 89.

- Pelick, N., Henly, R. S., & Sweeny, R. F. (1963). Special methods of purifying fatty acids. Journal of the American Oil Chemists' Society, 40(9), 419-425.

- Li, Z., & Wang, H. (2020). Preparation of branched-chain fatty acids: A mini review. Journal of the American Oil Chemists' Society, 97(10), 1055-1065.

- Cason, J., & Sumrell, G. (1951). Branched-Chain Fatty Acids. XXI. Investigation of Methods of Purification and Separation. The Journal of Organic Chemistry, 16(8), 1177-1184.

- Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386-18396.

-

Branched chain fatty acids patented technology retrieval search results . (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

-

Malonic ester synthesis - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor . (n.d.). Retrieved January 21, 2026, from [Link]

-

Malonic Ester Synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 21, 2026, from [Link]

-

Guerbet Compounds – AOCS . (2011). Retrieved January 21, 2026, from [Link]

-

Malonic ester synthesis (of carboxylic acids): . (2022). Online Chemistry Notes. Retrieved January 21, 2026, from [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts . (2020). Retrieved January 21, 2026, from [Link]

- Veiga-López, A., et al. (2015). The Guerbet reaction: a review. Catalysis Science & Technology, 5(3), 1246-1268.

-

This compound | C18H36O2 | CID 14513632 - PubChem . (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

2-n-Heptylundecanoic acid | 22890-21-7 . (n.d.). BuyersGuideChem. Retrieved January 21, 2026, from [Link]

-

General procedures for the purification of Carboxylic acids . (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

- El-Faham, A., et al. (2014). A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus. Molecules, 19(12), 20386-20397.

-

Sels, B. F., & Verberckmoes, A. (2018). Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes . Lirias - KU Leuven. Retrieved January 21, 2026, from [Link]

- Minkler, P. E., et al. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(4), 747-753.

-

Guerbet reaction – Knowledge and References . (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

- US Patent for Synthesis of guerbet alcohols. (2019). Google Patents.

- Crystallization method for organic acid or organic acid ester. (1993). Google Patents.

- Li, Y., et al. (2021). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography.

- Wang, Y., et al. (2020).

- Wroe, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 689133.

-

Distillation of Natural Fatty Acids and Their Chemical Derivatives . (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Fatty Acid Distillation & Fractionation: Core Processes 2025 . (n.d.). Technoilogy. Retrieved January 21, 2026, from [Link]

- Valente, S., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Biomolecules, 14(1), 110.

- Remenar, J. F., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 516-527.

-

Fatty acid separation . (n.d.). KROHNE. Retrieved January 21, 2026, from [Link]

- Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). Foods, 13(8), 1234.

-

pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media . (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C18H36O2 | CID 14513632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 22890-21-7: IsostearicacidHeptylundecanoic acid); 95% [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. aocs.org [aocs.org]

- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 13. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 16. researchgate.net [researchgate.net]

- 17. technoilogy.it [technoilogy.it]

- 18. KROHNE | Fatty acid separation [cmp.krohne.com]

- 19. 2-n-Heptylundecanoic acid | 22890-21-7 - BuyersGuideChem [buyersguidechem.com]

- 20. scielo.br [scielo.br]

- 21. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

- 22. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Spectroscopic data for 2-Heptylundecanoic Acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Heptylundecanoic Acid

Introduction

This compound (C₁₈H₃₆O₂) is a saturated branched-chain fatty acid. Unlike its linear isomer, stearic acid, the presence of a heptyl group at the α-carbon position introduces unique physicochemical properties that are of interest in various fields, including cosmetics, lubricants, and pharmaceutical formulations. Accurate structural confirmation and purity assessment are paramount for its application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy, providing researchers with a reliable framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a carboxylic acid functional group, which is the primary site of chemical reactivity and a key anchor for spectroscopic identification. The molecule also possesses two long alkyl chains, a C₉ chain and a C₇ chain, branching from the α-carbon. This branching prevents the efficient packing that characterizes linear fatty acids, influencing its physical state and creating a unique set of signals in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the branching and the integrity of the alkyl chains and the carboxylic acid head group.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a map of the proton environments in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is standard for fatty acids as it is an excellent solvent and its residual proton signal does not interfere with key resonances. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~2.35 | multiplet | 1H | -CH(COOH)- (α-proton) |

| ~1.60 | multiplet | 4H | -CH₂- adjacent to α-CH |

| ~1.25 | broad multiplet | ~24H | Bulk -(CH₂)n- methylene chain |

| ~0.88 | triplet | 6H | Terminal -CH₃ |

Interpretation Insights:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet between 11 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[2]

-

Alpha-Proton (-CH(COOH)-): The single proton on the branch point (C2) is adjacent to the electron-withdrawing carbonyl group, shifting its resonance downfield to approximately 2.35 ppm.[3]

-

Methylene Protons (-CH₂-): The bulk of the protons reside in the two alkyl chains and overlap in a complex multiplet around 1.25 ppm. The methylene groups adjacent to the α-carbon are slightly deshielded and appear around 1.60 ppm.[4]

-

Terminal Methyl Protons (-CH₃): The two terminal methyl groups are chemically equivalent in a freely rotating molecule and appear as a single triplet (split by the adjacent CH₂ group) around 0.88 ppm, integrating to 6 protons.[5]

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom in the molecule. While it is less sensitive, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the branching structure.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~180-185 | C =O (Carboxylic Acid) |

| ~45-50 | C H(COOH) (α-carbon) |

| ~34 | C H₂ adjacent to α-CH |

| ~32 | C H₂ (penultimate carbon) |

| ~29-30 | Bulk -(C H₂)n- methylene chain |

| ~25 | C H₂ adjacent to α-CH |

| ~22.7 | C H₂ adjacent to terminal CH₃ |

| ~14.1 | Terminal -C H₃ |

Interpretation Insights:

-

Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing far downfield in the 180-185 ppm region.[6][7]

-

Alpha-Carbon (α-C): The branched α-carbon is expected in the 45-50 ppm range.

-

Alkyl Chain Carbons: The carbons of the long alkyl chains resonate in the 22-34 ppm region. The high degree of overlap often requires 2D NMR techniques (like HSQC) for full assignment, but the key signals (carbonyl, alpha-carbon, and terminal methyl) are typically distinct.[8]

-

Terminal Methyl Carbon (-CH₃): The terminal methyl carbons are the most shielded, appearing furthest upfield at approximately 14.1 ppm.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 15-20 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Dissolution: Cap the tube and gently invert until the sample is fully dissolved.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying functional groups. For this compound, IR is primarily used to confirm the presence of the carboxylic acid and the saturated alkyl chains. The analysis is often performed neat (as a thin liquid film between salt plates) as it is a liquid or low-melting solid at room temperature. This avoids solvent interference.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid dimer) |

| 2925, 2855 | Strong, Sharp | C-H stretch (sp³ hybridized alkyl chains) |

| ~1710 | Strong, Sharp | C=O stretch (from hydrogen-bonded carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (methylene scissoring) |

| ~1300 | Medium | C-O stretch |

| ~940 | Broad, Medium | O-H bend (out-of-plane bend of dimer) |

Interpretation Insights:

-

The two most diagnostic peaks for a carboxylic acid are the extremely broad O-H stretch (2500-3300 cm⁻¹) and the intense C=O stretch (~1710 cm⁻¹).[2][9][10] The broadness of the O-H band is a hallmark of the strong hydrogen bonding that leads to the formation of dimers in the condensed phase.[6][11]

-

The sharp, strong peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in saturated alkyl chains.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.[13] The fatty acid is often derivatized to its methyl ester (FAME) or another volatile ester to improve its chromatographic properties. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[14]

Expected Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound is 284.5 g/mol .[15] A peak at m/z = 284 would correspond to the molecular ion. This peak may be weak or absent in EI-MS for long-chain aliphatic compounds.

-

Key Fragments:

-

Loss of Alkyl Chains: Cleavage at the branched α-carbon is a characteristic fragmentation pathway. This can lead to the loss of a heptyl radical (•C₇H₁₅, mass 99) or a nonyl radical (•C₉H₁₉, mass 127).

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to a prominent peak.

-

Carboxylic Acid Fragments: Peaks corresponding to [COOH]⁺ (m/z = 45) and [M-COOH]⁺ (m/z = 239) are common for carboxylic acids.[16]

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) is characteristic of the fragmentation of the long alkyl chains.[16]

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization (Esterification):

-

Dissolve ~1 mg of this compound in 1 mL of a methanol/toluene mixture.

-

Add an esterification agent (e.g., acetyl chloride, dropwise, or use a commercially available reagent like BF₃-Methanol).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to form the fatty acid methyl ester (FAME).

-

Neutralize the reaction, extract the FAME into an organic solvent like hexane, and dry the extract. This step is crucial for making the analyte volatile enough for GC analysis.

-

-

GC Separation:

-

Inject 1 µL of the FAME solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or similar).

-

Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 280°C) to elute the FAME.

-

-

MS Analysis:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use standard Electron Ionization (EI) at 70 eV.

-

The mass analyzer scans a range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

-

Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

For comprehensive quality control and structural verification, these techniques are used in a complementary fashion.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS. IR spectroscopy provides a quick confirmation of the carboxylic acid functional group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns resulting from the α-branching. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous structural proof, allowing for the complete assignment of all proton and carbon environments. Together, these techniques form a robust analytical workflow for researchers and drug development professionals to ensure the identity, purity, and quality of this compound.

References

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?. [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

AOCS. NMR. [Link]

-

LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. [Link]

-

PSE Community.org. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. [Link]

-

Tzakos, A. G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 11(7), 543-573. [Link]

-

Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Frontiers in Physiology, 7, 1. [Link]

-

Ecker, J., & Liebisch, G. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. In Lipidomics (pp. 13-23). Humana Press. [Link]

-

De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry in Biomarker Discovery (pp. 637-646). Humana. [Link]

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 25(6), 1058-1068. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

AOCS. Branched-Chain and Cyclic Fatty Acids. [Link]

-

Asbury, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aocs.org [aocs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. magritek.com [magritek.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. psecommunity.org [psecommunity.org]

- 9. tutorchase.com [tutorchase.com]

- 10. echemi.com [echemi.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C18H36O2 | CID 14513632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Introduction: Unveiling the Unique Properties of a Branched-Chain Fatty Acid

An In-Depth Technical Guide to Isostearic Acid (CAS 22890-21-7) for Researchers and Drug Development Professionals

Isostearic acid, identified by CAS number 22890-21-7, is a C18 saturated fatty acid that stands apart from its more common linear counterpart, stearic acid. Its defining feature is a branched methyl group, which imparts a unique combination of physical and chemical properties that have made it an invaluable component in a diverse range of applications, from cosmetics and industrial lubricants to advanced pharmaceutical research. The IUPAC name for this compound is 2-Heptylundecanoic Acid.[1] This guide provides a comprehensive overview of its properties, mechanisms, applications, and procurement for professionals in scientific research and drug development.

Unlike the waxy solid nature of stearic acid at room temperature, isostearic acid is a liquid, a direct consequence of its branched structure which disrupts the orderly packing of the fatty acid chains. This seemingly simple structural difference leads to profound functional advantages, including enhanced stability, superior solvency, and unique interfacial properties.

Core Chemical and Physical Properties

The distinct molecular architecture of isostearic acid governs its behavior and suitability for various applications. Its properties offer a valuable combination of saturation (leading to oxidative stability) and branching (maintaining fluidity).

| Property | Value | Source(s) |

| CAS Number | 22890-21-7 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isostearic Acid, HEPTADECANE-8-CARBOXYLIC ACID | [1][3] |

| Molecular Formula | C₁₈H₃₆O₂ | [1][2][3] |

| Molecular Weight | 284.48 g/mol | [1][3] |

| Appearance | Colorless to light yellow transparent liquid or low melting point solid | [2][3][5] |

| Boiling Point | 183°C @ 5mm Hg | [3][4] |

| Density | 0.88 g/cm³ | [3][4] |

| Flash Point | 165°C | [3][4] |

| pKa | 4.84 ± 0.40 (Predicted) | [6] |

Applications in Scientific and Pharmaceutical Fields

Isostearic acid's unique properties make it a versatile tool in both formulation science and preclinical research.

Advanced Excipient in Formulations

As a branched-chain fatty acid, isostearic acid serves as a high-performance emollient, emulsifier, and surfactant.[6] Its key advantages in pharmaceutical and cosmetic formulations include:

-

Oxidative Stability : Due to its saturated nature, it resists oxidation, which is crucial for ensuring the shelf-life and stability of formulations.[2]

-

Emollient Properties : It provides a smooth, non-greasy feel in topical preparations, enhancing patient compliance.[2]

-

Dispersant Capabilities : The branching structure provides a large molecular area, making it highly effective at dispersing pigments and minerals in complex formulations.

Tool for Preclinical Inflammation Models

A significant application for researchers is the use of isostearic acid to induce psoriasis-like skin inflammation in animal models. It has been identified as the active ingredient in certain formulations used for this purpose.[6] The mechanism involves the activation of the inflammasome, leading to the release of pro-inflammatory cytokines and the upregulation of the IL-23/IL-17 axis, which are hallmark pathways in psoriatic inflammation.[6] This provides a reliable and reproducible method for studying the pathogenesis of psoriasis and for screening potential therapeutic agents.

Synthesis of Advanced Drug Delivery Systems

Recent cutting-edge research has highlighted the use of isostearic acid in the synthesis of novel ionizable lipids.[7] These lipids are critical components of Lipid Nanoparticles (LNPs) used for the delivery of mRNA therapeutics.[7][8] Functionalizing ionizable lipids with molecules derived from isostearic acid can modulate the physicochemical properties of the LNPs, such as their stability and apparent pKa, which are critical parameters for efficient mRNA encapsulation and endosomal escape.[7][8]

Signaling Pathway: Isostearic Acid-Induced Inflammation

As described, isostearic acid can trigger a specific inflammatory cascade relevant to psoriatic models. The diagram below illustrates this proposed signaling pathway.

Caption: Proposed pathway for Isostearic Acid-induced skin inflammation.

Experimental Protocol: Induction of Psoriasis-like Inflammation in a Murine Model

This section provides a representative, step-by-step workflow for researchers aiming to utilize isostearic acid to establish a psoriasis model. This protocol is a synthesized methodology based on its known application and should be adapted and optimized according to specific institutional guidelines (IACUC) and experimental goals.

Workflow Diagram

Caption: Experimental workflow for inducing psoriasis-like inflammation.

Step-by-Step Methodology

-

Animal Preparation : House BALB/c or C57BL/6 mice under standard conditions and allow for at least one week of acclimatization.

-

Hair Removal : One day prior to the first application, carefully shave the dorsal skin of the mice. Use clippers followed by a depilatory cream, ensuring the skin is not irritated.

-

Formulation Preparation : Prepare a solution of isostearic acid (e.g., 5-10% w/v) in an appropriate vehicle (e.g., acetone/olive oil or a standard cream base). Ensure the solution is homogenous.

-

Topical Application : Apply a fixed volume (e.g., 50 µL) of the isostearic acid formulation daily to the shaved dorsal skin for 5-7 consecutive days. A control group receiving only the vehicle should be included.

-

Clinical Assessment : Monitor the mice daily and score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness on a scale of 0 to 4.

-

Endpoint and Sample Collection : At the experimental endpoint, euthanize the animals. Collect skin biopsies from the treated area.

-

Histopathological Analysis : Fix a portion of the skin biopsy in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrate.

-

Molecular Analysis : Snap-freeze another portion of the skin biopsy in liquid nitrogen for subsequent RNA or protein extraction. Analyze the expression of key inflammatory markers such as Il17, Il23, and Tnf via qPCR or ELISA.

Procurement and Supplier Information

Isostearic acid (CAS 22890-21-7) is available from a variety of chemical suppliers. Purity and formulation can vary, so selection should be based on experimental requirements.

| Supplier | Known Purity/Grade | Notes |

| Santa Cruz Biotechnology | Research Grade | Offers this compound for biochemical research.[1] |

| CymitQuimica | ≥95%, ≥98% | Provides various purities for different applications.[2] |

| AK Scientific | ≥99% (GC) | High purity grade suitable for sensitive analytical work.[5] |

| ChemicalBook | Multiple Listings | A platform connecting various suppliers, often with purities of 95% or higher.[6][9] |

| Spectrum Chemical | Meets Grade Specs | Distributes fine chemicals under cGMP for certain products.[10] |

| Alfa Chemistry | Research Grade | Supplies for experimental and research use.[11] |

Safety and Handling

According to available Safety Data Sheets (SDS), isostearic acid is associated with the following hazards:

-

GHS Pictogram : GHS07 (Exclamation Mark)[6]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Conclusion

Isostearic acid (CAS 22890-21-7) is more than a simple fatty acid; it is a highly versatile molecule whose unique branched structure translates into significant functional benefits. For drug development professionals and researchers, it serves as a high-stability excipient, a critical tool for inducing preclinical models of inflammatory skin disease, and a building block for next-generation LNP delivery systems. A thorough understanding of its properties and mechanisms is key to leveraging its full potential in the laboratory and in the development of novel therapeutics.

References

- ISOSTEARIC ACID.

- This compound | CAS 22890-21-7 | SCBT. Santa Cruz Biotechnology.

- CAS 22890-21-7: IsostearicacidHeptylundecanoic acid); 95%. CymitQuimica.

- Isostearic Acid CAS 22890-21-7. Xiamen AECO Chemical Industrial Co., Ltd..

- isostearic acid | CAS#:22890-21-7. Chemsrc.

- This compound | C18H36O2 | CID 14513632. PubChem - NIH.

- CAS 22890-21-7 Isostearic acid. Alfa Chemistry.

- ISOSTEARIC ACID | 22890-21-7. ChemicalBook.

- 22890-21-7 Isostearic acid. AKSci.

- ISOSTEARIC ACID suppliers & manufacturers in China. ChemicalBook.

- CAS Number 22890-21-7 | Isostearic Acid. Spectrum Chemical.

- Hydroxychloroquine-functionalized Ionizable Lipids Mitigate Inflammatory Responses in mRNA Therapeutics.

- Hydroxychloroquine-functionalized Ionizable Lipids Mitigate Inflammatory Responses in mRNA Therapeutics. bioRxiv.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 22890-21-7: IsostearicacidHeptylundecanoic acid); 95% [cymitquimica.com]

- 3. aecochemical.com [aecochemical.com]

- 4. isostearic acid | CAS#:22890-21-7 | Chemsrc [chemsrc.com]

- 5. 22890-21-7 Isostearic acid AKSci 8118AL [aksci.com]

- 6. ISOSTEARIC ACID | 22890-21-7 [chemicalbook.com]

- 7. Hydroxychloroquine-functionalized Ionizable Lipids Mitigate Inflammatory Responses in mRNA Therapeutics | bioRxiv [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. ISOSTEARIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Branched-Chain Fatty Acid Synthesis Pathways

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their carbon chain. Predominantly found in bacteria, they are also present in various eukaryotes, including mammals, where they play crucial roles in maintaining membrane fluidity, cellular signaling, and energy metabolism.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis pathways of BCFAs, intended for researchers, scientists, and drug development professionals. We will delve into the key enzymatic steps, regulatory mechanisms, and the intricate connections with branched-chain amino acid (BCAA) catabolism. Furthermore, this guide will present detailed experimental protocols and data interpretation strategies to facilitate robust investigation in this field.

Introduction: The Significance of Branched-Chain Fatty Acids

Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and enhanced oxidative stability.[4] These characteristics are vital for organisms thriving in diverse environments. In bacteria, BCFAs are integral components of the cell membrane, influencing its fluidity and permeability, which are critical for survival and adaptation.[1] In mammals, BCFAs are found in various tissues and fluids, such as the vernix caseosa of newborns and in dairy products, suggesting important physiological roles.[1][2] Emerging research has linked BCFAs to various metabolic processes, including anti-inflammatory responses, anticancer activities, and the modulation of gut microbiota.[5][6]

This guide will focus on the two primary types of BCFAs: the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon.[6] Understanding the synthesis of these molecules is paramount for harnessing their potential in therapeutic and biotechnological applications.

The Core Machinery of BCFA Synthesis: A Tale of Two Pathways

The biosynthesis of BCFAs is a fascinating example of metabolic ingenuity, primarily relying on the promiscuity of the fatty acid synthase (FAS) system and its ability to utilize branched-chain primers derived from BCAA metabolism.

The Genesis of Branched-Chain Primers: The Role of BCAA Catabolism

The journey to a branched-chain fatty acid begins with the catabolism of the essential amino acids: valine, leucine, and isoleucine.[7] This process, primarily occurring in the mitochondria, generates the initial building blocks for BCFA synthesis.

-

Transamination: The first step involves the removal of the amino group from the BCAA, a reaction catalyzed by branched-chain amino acid transferases (BCATs). This results in the formation of the corresponding α-keto acids: α-ketoisovalerate from valine, α-ketoisocaproate from leucine, and α-keto-β-methylvalerate from isoleucine.[7]

-

Oxidative Decarboxylation: The branched-chain α-keto acids are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8] This enzymatic complex is crucial for producing the branched-chain acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[8][9]

The availability of these specific primers dictates the type of BCFA synthesized:

-

Iso-even numbered BCFAs: Primed by isobutyryl-CoA (derived from valine). An example is 14-methyl-pentadecanoic acid (isopalmitic acid).[10]

-

Iso-odd numbered BCFAs: Primed by isovaleryl-CoA (derived from leucine). An example is 13-methyl-tetradecanoic acid.[10]

-

Anteiso-odd numbered BCFAs: Primed by 2-methylbutyryl-CoA (derived from isoleucine). An example is 12-methyl-tetradecanoic acid.[10]

Chain Elongation: The Fatty Acid Synthase (FAS) Machinery

Once the branched-chain acyl-CoA primers are formed, they enter the fatty acid synthesis cycle. This process is analogous to straight-chain fatty acid synthesis, with the key difference being the initial priming molecule. The elongation of the fatty acid chain is carried out by the Fatty Acid Synthase (FAS) system, which in eukaryotes is a large multifunctional enzyme complex (FAS I), while in bacteria it consists of discrete, monofunctional enzymes (FAS II).[10][11]

The core elongation cycle involves the sequential addition of two-carbon units derived from malonyl-CoA.[12][13] Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a key regulatory point in fatty acid synthesis.[14]

The steps in each elongation cycle are:

-

Condensation: The branched-chain acyl-CoA primer (or the growing acyl-ACP in subsequent cycles) is condensed with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). This is a critical step, and the specificity of the KAS enzyme, particularly FabH in bacteria, plays a significant role in determining the preference for branched-chain primers.[15][16]

-

Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as the reducing agent.[4]

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH).[4]

-

Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ER), again using NADPH.[4]

This four-step cycle is repeated, adding two carbons to the chain with each iteration, until the final BCFA of a specific chain length is produced.[4]

Regulation of BCFA Synthesis: A Multi-layered Control System

The synthesis of BCFAs is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at several levels, from the availability of precursors to the activity of key enzymes.

Substrate Availability

The primary regulatory factor is the availability of branched-chain amino acids. The intracellular concentrations of valine, leucine, and isoleucine directly influence the production of their corresponding α-keto acids and, consequently, the branched-chain acyl-CoA primers.

Enzymatic Regulation

-

Acetyl-CoA Carboxylase (ACC): As the enzyme responsible for producing malonyl-CoA, the building block for fatty acid elongation, ACC is a major control point.[13][17] Its activity is regulated by both allosteric mechanisms and covalent modification. Citrate acts as an allosteric activator, while long-chain acyl-CoAs are feedback inhibitors.[14] Phosphorylation of ACC, often mediated by AMP-activated protein kinase (AMPK), leads to its inactivation.[18]

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: The activity of the BCKDH complex is also subject to regulation, primarily through phosphorylation and dephosphorylation. A specific kinase and phosphatase control its activity, thereby modulating the supply of branched-chain primers.

-

β-Ketoacyl-ACP Synthase III (FabH): In bacteria, the substrate specificity of FabH is a key determinant of whether straight-chain or branched-chain fatty acids are synthesized.[16] Some bacteria possess multiple FabH homologs with different specificities, allowing for the production of a diverse range of fatty acids.[9]

Experimental Methodologies for Studying BCFA Synthesis

Investigating the intricacies of BCFA synthesis requires a combination of biochemical, genetic, and analytical techniques.

In Vitro Enzyme Assays

Objective: To characterize the kinetic properties and substrate specificity of key enzymes in the BCFA synthesis pathway, such as BCKDH and FabH.

Protocol: Spectrophotometric Assay for FabH Activity

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), EDTA, and β-mercaptoethanol.

-

Enzyme and Substrates: Add purified FabH enzyme, malonyl-CoA, and the branched-chain acyl-CoA primer (e.g., isobutyryl-CoA) to the reaction mixture.

-

Initiation and Monitoring: Initiate the reaction by adding the acyl carrier protein (ACP). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the subsequent enzymes in the FASII system (KAR and ER).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the others saturated.

Metabolic Labeling with Stable Isotopes

Objective: To trace the incorporation of precursors into BCFAs and quantify the flux through the synthesis pathway.

Protocol: Stable Isotope Labeling and GC-MS Analysis

-

Cell Culture: Grow bacterial or mammalian cells in a defined medium.

-

Isotope Introduction: Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled valine, leucine, or isoleucine.

-

Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method like the Bligh-Dyer extraction.

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to produce FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectra will reveal the incorporation of the ¹³C label into the BCFAs, allowing for the determination of de novo synthesis rates.

Genetic Manipulation

Objective: To elucidate the function of specific genes and enzymes in the BCFA synthesis pathway.

Methodology: Creating targeted gene knockouts or knockdowns (using techniques like CRISPR-Cas9 or RNAi) of key enzymes, such as those in the BCKDH complex or specific FabH isoforms. The resulting phenotype, including changes in the cellular fatty acid profile, can provide direct evidence for the role of the targeted gene in BCFA synthesis. For instance, a knockout of a bkd gene would be expected to result in auxotrophy for BCFAs.[8]

Quantitative Data Summary

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism |

| FabH (B. subtilis) | Isobutyryl-CoA | 15 | 120 | Bacillus subtilis |

| Isovaleryl-CoA | 10 | 150 | Bacillus subtilis | |

| 2-Methylbutyryl-CoA | 8 | 180 | Bacillus subtilis | |

| BCKDH (Bovine) | α-Ketoisovalerate | 25 | 8.5 | Bos taurus |

| α-Ketoisocaproate | 18 | 10.2 | Bos taurus | |

| α-Keto-β-methylvalerate | 12 | 12.1 | Bos taurus |

Note: The values presented in this table are representative and can vary depending on the specific experimental conditions and enzyme source.

Conclusion and Future Directions

The synthesis of branched-chain fatty acids is a fundamental metabolic process with significant implications for cellular physiology and organismal health. This guide has provided a detailed overview of the core pathways, regulatory mechanisms, and experimental approaches for studying BCFA biosynthesis. As our understanding of the diverse roles of BCFAs in health and disease continues to expand, so too will the importance of elucidating the intricacies of their synthesis. Future research in this area will likely focus on:

-

Therapeutic Targeting: The enzymes of the BCFA synthesis pathway, particularly in pathogenic bacteria, represent promising targets for the development of novel antimicrobial agents.

-

Metabolic Engineering: Modulating BCFA synthesis in microorganisms holds potential for the production of biofuels with improved cold-flow properties and other valuable oleochemicals.[19]

-

Nutritional Science: A deeper understanding of the interplay between dietary BCFAs, gut microbiota, and host metabolism will be crucial for developing nutritional strategies to promote health.

The continued exploration of branched-chain fatty acid synthesis promises to unlock new avenues for scientific discovery and technological innovation.

References

-

Ogasawara, Y., S. Ohtsuki, and S. Hoshino. "Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase." The Journal of biological chemistry 263.34 (1988): 18386-18396. [Link]

-

Los, D. A., and N. Murata. "Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids." Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids 1841.8 (2014): 1059-1068. [Link]

-

García, Álvaro. "Branched-chain fatty acids role in health and nutrition." Dellait (2023). [Link]

-

"Malonyl-CoA." Wikipedia. [Link]

-

"Fatty acid desaturase." Wikipedia. [Link]

-

"malonyl-CoA – Knowledge and References." Taylor & Francis. [Link]

-

McGarry, J. Denis, and Daniel W. Foster. "Malonyl-CoA: the regulator of fatty acid synthesis and oxidation." The Journal of clinical investigation 128.3 (2018): 869-870. [Link]

-

"Fatty acid synthesis." Wikipedia. [Link]

-

Wang, Y., et al. "Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris." Frontiers in microbiology 8 (2017): 2439. [Link]

-

"6.12: Fatty Acid Synthesis." Biology LibreTexts. [Link]

-

Dewulf, Joseph P., et al. "The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl-and methylmalonyl-CoA." Biochemical Journal 476.16 (2019): 2427-2447. [Link]

-

"Fatty Acid Synthesis: Pathway and Importance." Microbe Notes. [Link]

-

White, Stephen W., et al. "Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways." FEMS microbiology reviews 29.5 (2005): 937-951. [Link]

-

"Branched-Chain Fatty Acids and Obesity: A Narrative Review." PubMed. [Link]

-

McGarry, J. D., and D. W. Foster. "The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes." The Journal of biological chemistry 253.22 (1978): 8279-8284. [Link]

-

Nakamura, M. T., and T. Y. Nara. "Fatty acid desaturases, polyunsaturated fatty acid regulation, and biotechnological advances." Journal of oleo science 65.1 (2016): 1-11. [Link]

-

"Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation." International Journal of Current Microbiology and Applied Sciences. [Link]

-

"Branched-chain fatty acid." Wikipedia. [Link]

-

Wallace, Michael, et al. "Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues." Nature chemical biology 14.11 (2018): 1021-1031. [Link]

-

"Branched chain fatty acids." Cyberlipid. [Link]

-

"The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase." ResearchGate. [Link]

-

Dewulf, Joseph P., et al. "The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl-and methylmalonyl-CoA." Biochemical Journal. [Link]

-

Choi, K. H., et al. "β-Ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis." Journal of bacteriology 182.2 (2000): 365-370. [Link]

-

"The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase." PubMed Central. [Link]

-

"Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues." Semantic Scholar. [Link]

-

Ganesan, B., et al. "Fatty acid production from amino acids and α-keto acids by Brevibacterium linens BL2." Applied and environmental microbiology 73.23 (2007): 7487-7493. [Link]

-

Brinsmade, Shaun R., and John-Demian Sauer. "A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus." Journal of bacteriology 201.1 (2019): e00540-18. [Link]

-

Ohlrogge, John, and Jan G. Jaworski. "REGULATION OF FATTY ACID SYNTHESIS." Annual review of plant physiology and plant molecular biology 48.1 (1997): 109-136. [Link]

-